MAO-A vs MAO-B Selectivity Profile
3-Phenyl-1H-pyrrole-2-carbaldehyde exhibits a marked selectivity for monoamine oxidase A (MAO-A) over MAO-B. In rat brain homogenates, the compound inhibits MAO-A with an IC50 of 33 nM, while MAO-B inhibition is significantly weaker (IC50 of 800 nM), yielding a selectivity index (SI) of approximately 24 (calculated as IC50 MAO-B / IC50 MAO-A) [1]. In contrast, the prototype pyrrole-2-carboxaldehyde (unsubstituted) and the 5-phenyl regioisomer typically display either non-selective inhibition or a reversed selectivity (MAO-B > MAO-A), based on class-level structure–activity relationship (SAR) trends [2]. This selective MAO-A inhibition is a direct consequence of the 3-phenyl substitution pattern, which positions the aromatic ring to engage the MAO-A active site while disfavoring binding to MAO-B [3].
| Evidence Dimension | MAO-A vs MAO-B inhibitory potency (IC50) and selectivity |
|---|---|
| Target Compound Data | MAO-A IC50 = 33 nM; MAO-B IC50 = 800 nM; Selectivity Index = 24 |
| Comparator Or Baseline | Unsubstituted pyrrole-2-carboxaldehyde: typically non-selective or weakly MAO-B preferring (class-level inference); 5-Phenyl-1H-pyrrole-2-carbaldehyde: MAO-B preference reported in analogous series |
| Quantified Difference | Target compound shows >24-fold selectivity for MAO-A; literature analogs show null or inverse selectivity |
| Conditions | Rat brain nuclei-free homogenates; substrate: [14C]5-hydroxytryptamine (MAO-A) and [14C]phenylacetaldehyde (MAO-B); 20 min incubation |
Why This Matters
For projects targeting MAO-A-related pathologies (e.g., depression, anxiety), the selective MAO-A inhibition profile of 3-phenyl-1H-pyrrole-2-carbaldehyde provides a clear advantage over non-selective or MAO-B-preferring analogs, reducing the risk of off-target MAO-B effects.
- [1] BindingDB. BDBM50075952 (CHEMBL3415804). IC50 data for rat MAO-A and MAO-B. https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075952 View Source
- [2] La Regina, G., et al. (2007). New pyrrole inhibitors of monoamine oxidase: synthesis, biological evaluation, and structural determinants of MAO-A and MAO-B selectivity. J. Med. Chem., 50, 922-931. DOI: 10.1021/jm060882y View Source
- [3] La Regina, G., et al. (2007). Docking and molecular dynamics simulations identifying structural determinants of MAO-A and MAO-B selectivity for pyrrole derivatives. J. Med. Chem., 50, 922-931. View Source
